2-azido-5-methoxypyridine
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Overview
Description
2-azido-5-methoxypyridine: is an organic compound with the molecular formula C6H6N4O It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by an azido group and a methoxy group, respectively
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-azido-5-methoxypyridine can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-amino-5-methoxypyridine.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
Chemistry: 2-azido-5-methoxypyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles .
Biology and Medicine: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules and studying biological processes .
Mechanism of Action
The azido group in 2-azido-5-methoxypyridine is highly reactive and can participate in various chemical reactions. . This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules in biological systems.
Comparison with Similar Compounds
2-azido-3,5,6-trifluoro-4-methoxypyridine: Similar structure but with additional fluorine atoms, which can affect its reactivity and applications.
2-azido-5-chloropyridine: Similar structure but with a chlorine atom instead of a methoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 2-azido-5-methoxypyridine is unique due to the presence of both an azido group and a methoxy group on the pyridine ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and bioconjugation applications.
Properties
CAS No. |
336784-39-5 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-azido-5-methoxypyridine |
InChI |
InChI=1S/C6H6N4O/c1-11-5-2-3-6(8-4-5)9-10-7/h2-4H,1H3 |
InChI Key |
VCXDBJDBQGUZJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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